molecular formula C7H11NO2 B2382350 (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid CAS No. 97945-19-2

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid

カタログ番号: B2382350
CAS番号: 97945-19-2
分子量: 141.17
InChIキー: CQINMZNDBYQHKR-NTSWFWBYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexene ring with an amino group and a carboxylic acid group attached, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective hydrogenation of a precursor compound, such as a cyclohexenone derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

化学反応の分析

Oxidation Reactions

The cyclohexene double bond and functional groups participate in oxidation under controlled conditions:

Reaction Reagents/Conditions Products Mechanistic Notes
Epoxidationm-CPBA in CH<sub>2</sub>Cl<sub>2</sub>(1R,6R)-6-amino-3,4-epoxycyclohexane-1-carboxylic acidElectrophilic attack on the double bond forms an epoxide while retaining stereochemistry.
Oxidative ring openingKMnO<sub>4</sub>, acidic conditionsDicarboxylic acid derivativeDouble bond cleavage yields a diketone intermediate, further oxidized to dicarboxylic acid.

The amino group remains inert under mild oxidation but may undergo deamination under harsh conditions (e.g., CrO<sub>3</sub>).

Reduction Reactions

Selective reduction of functional groups is achievable:

Reaction Reagents/Conditions Products Selectivity
Carboxylic acid reductionLiAlH<sub>4</sub> in dry ether(1R,6R)-6-aminocyclohex-3-ene-1-methanolLiAlH<sub>4</sub> reduces –COOH to –CH<sub>2</sub>OH; double bond unchanged.
Hydrogenation of double bondH<sub>2</sub>, Pd/C catalyst(1R,6R)-6-aminocyclohexane-1-carboxylic acidSyn addition of hydrogen preserves the trans-configuration of substituents.

Substitution and Protection Reactions

The carboxylic acid and amino groups undergo nucleophilic substitutions:

Carboxylic Acid Derivatives

  • Esterification : Treatment with diazomethane (CH<sub>2</sub>N<sub>2</sub>) yields methyl esters .

  • Amide formation : Reacts with amines (e.g., NH<sub>3</sub>) under DCC coupling to form cyclohexene-based amides .

Amino Group Modifications

  • Acylation : Acetic anhydride converts the amine to an acetamide derivative, enabling peptide coupling.

  • Boc protection : Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) forms a tert-butoxycarbonyl-protected amine, critical in peptide synthesis.

Cyclohexene Ring Reactivity

The conjugated double bond participates in stereospecific cycloadditions:

Reaction Reagents/Conditions Products Stereochemical Outcome
Diels-Alder reactionDienophile (e.g., maleic anhydride)Bicyclic adductsEndo preference due to electron-withdrawing –COOH group .
Electrophilic additionHBr in CH<sub>2</sub>Cl<sub>2</sub>3-bromo-(1R,6R)-6-aminocyclohexane-1-carboxylic acidAnti addition dictated by carbocation stability .

Enzymatic and Biological Interactions

  • Enzymatic resolution : Rhodococcus rhodochrous IFO 15564 catalyzes selective hydrolysis of enantiomers, enabling kinetic resolution .

  • Enzyme inhibition : The compound modulates fibrinolysis pathways by competitively binding to plasminogen activators, with IC<sub>50</sub> values in the micromolar range.

Comparative Reactivity with Analogues

Compound Reactivity Differences
(1S,6S)-6-aminocyclohex-3-ene-1-carboxylic acidLower enantioselectivity in Diels-Alder reactions due to mismatched stereoelectronic effects .
6-Methylcyclohex-3-ene-1-carboxylic acidLacks amino group participation, leading to slower nucleophilic substitution rates.

Stability and Degradation

  • Thermal decomposition : Degrades above 200°C, releasing CO<sub>2</sub> and forming cyclic imine byproducts.

  • pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes decarboxylation at pH > 8.

科学的研究の応用

The compound exhibits notable biological activities, making it a candidate for therapeutic applications. Key areas of interest include:

  • Antimicrobial Properties : Studies indicate that (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has antimicrobial properties, potentially useful in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its structural features allow for various chemical transformations:

Case Study 1: Antimicrobial Activity

A recent study explored the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Research

Research focused on the compound's ability to inhibit COX enzymes showed promising results in reducing inflammation markers in vitro. This positions this compound as a candidate for further drug development aimed at treating inflammatory conditions.

作用機序

The mechanism by which (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

    (1S,6S)-6-aminocyclohex-3-ene-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.

    Cyclohexene-1-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

    6-aminocyclohex-3-ene-1-carboxylic acid: Without specific stereochemistry, it may not exhibit the same enantioselective properties.

Uniqueness

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products and in applications requiring precise molecular interactions.

生物活性

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid, a bicyclic β-amino acid, has garnered attention for its potential biological activities. This compound's unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following molecular characteristics:

  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.18 g/mol
  • Structure : It features a cyclohexene ring with an amino group and a carboxylic acid functional group.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

Therapeutic Potential

Research indicates that this compound could have various therapeutic applications:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties : There is evidence that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced inflammation model. The findings showed that treatment with this compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
NeuroprotectionReduces oxidative stress ,
Anti-inflammatoryInhibits cytokine production ,
Enzymatic inhibitionModulates enzyme activity,

Table 2: Case Study Results

StudyOutcomeKey Findings
Neuroprotection StudySignificant reduction in ROS levelsEnhanced cell viability
Inflammation StudyDecreased levels of TNF-alpha and IL-6Suppressed inflammatory response

Q & A

Basic Research Questions

Q. What are the key synthetic routes for enantioselective preparation of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Catalytic hydrogenation with chiral catalysts (e.g., Rh-based systems) and enzymatic resolution are common approaches. For instance, chiral Rh catalysts under controlled H₂ pressure yield >95% enantiomeric excess (ee) for related cyclohexene carboxylates . Enzymatic methods using lipases or esterases can achieve 99% ee by selectively hydrolyzing racemic mixtures. Optimize temperature (20–40°C), solvent polarity (e.g., THF or MeOH), and catalyst loading (1–5 mol%) to minimize side reactions like over-reduction or epimerization.

Q. How can researchers confirm the absolute configuration of this compound?

  • Methodological Answer : X-ray crystallography of derivatives (e.g., salts with chiral acids) provides definitive confirmation. Alternatively, compare experimental circular dichroism (CD) spectra with computed spectra for (1R,6R) and (1S,6S) configurations. Nuclear Overhauser effect (NOE) NMR experiments can also resolve spatial proximity of substituents .

Q. What analytical techniques are recommended for quantifying enantiomeric purity in this compound?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB or amylose-based phases with mobile phases (hexane:IPA:TFA) resolves enantiomers. Validate methods via spike-recovery experiments with pure enantiomers. LC-MS with chiral stationary phases can further confirm purity, especially for trace impurities .

Advanced Research Questions

Q. How do stereochemical differences between (1R,6R) and (1S,6S) enantiomers affect biological activity profiles?

  • Methodological Answer : Design comparative assays (e.g., antimicrobial or receptor-binding studies) using isolated enantiomers. For example, (1R,6R)-enantiomers of related cyclohexene carboxylates show distinct anti-inflammatory activity vs. (1S,6S) forms . Use molecular docking simulations to correlate stereochemistry with target binding affinity.

Q. What strategies are effective for resolving racemic mixtures of this compound?

  • Methodological Answer : Diastereomeric salt formation with chiral acids (e.g., tartaric or camphorsulfonic acid) followed by fractional crystallization achieves high optical purity (>99% ee). Alternatively, kinetic resolution via enantioselective enzymatic ester hydrolysis can isolate the desired enantiomer .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Replicate studies under standardized conditions (pH, temperature, cell lines). Conduct meta-analyses of published data to identify confounding variables (e.g., impurity profiles, solvent effects). Use orthogonal assays (e.g., in vitro vs. ex vivo) to validate activity .

Q. What synthetic modifications enhance the compound’s stability or bioavailability for pharmacological studies?

  • Methodological Answer : Introduce prodrug moieties (e.g., ethyl esterification at the carboxyl group) to improve membrane permeability. Stabilize the amino group via acetylation or PEGylation. Evaluate stability under physiological pH (4–8) and temperature (37°C) via accelerated degradation studies .

Q. How can computational chemistry aid in predicting the compound’s reactivity or metabolic pathways?

  • Methodological Answer : Density functional theory (DFT) calculations predict sites of electrophilic/nucleophilic attack. Molecular dynamics simulations model interactions with metabolic enzymes (e.g., cytochrome P450). Use software like Schrödinger Suite or Gaussian for trajectory analysis .

Q. What in vitro models are suitable for studying the compound’s mechanism of action?

  • Methodological Answer : Use cell-free systems (e.g., purified enzyme assays) to isolate target interactions. For cellular studies, employ CRISPR-engineered cell lines lacking putative targets to confirm specificity. Combine transcriptomics and proteomics to identify downstream pathways .

Q. How should researchers design ecotoxicology studies given the lack of environmental data?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna immobilization tests) and biodegradability (OECD 301). Use LC-MS/MS to monitor compound persistence in simulated wastewater. Collaborate with regulatory databases (e.g., ECHA) to fill data gaps .

特性

IUPAC Name

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINMZNDBYQHKR-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70913537
Record name 6-Aminocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97945-19-2
Record name 6-Aminocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。